molecular formula C28H35ClN2O6S B11138139 N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11138139
M. Wt: 563.1 g/mol
InChI Key: WSHHDCBRYXZGRP-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that combines a sulfonamide group with a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps. One common method starts with the preparation of the chromen-2-one derivative, which is then reacted with a sulfonamide derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the chromen-2-one moiety, potentially leading to the formation of quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chromen-2-one moiety may also play a role in the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and chromen-2-one derivatives. Examples include:

  • N-[2-chloro-5-(methylsulfamoyl)phenyl]-2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
  • N-[2-chloro-5-(ethylsulfamoyl)phenyl]-2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Uniqueness

The uniqueness of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide lies in its specific combination of functional groups, which may confer unique biological and chemical properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C28H35ClN2O6S

Molecular Weight

563.1 g/mol

IUPAC Name

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C28H35ClN2O6S/c1-5-8-9-10-11-23-19(4)22-14-12-20(16-26(22)37-28(23)33)36-18-27(32)30-25-17-21(13-15-24(25)29)38(34,35)31(6-2)7-3/h12-17H,5-11,18H2,1-4H3,(H,30,32)

InChI Key

WSHHDCBRYXZGRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)S(=O)(=O)N(CC)CC)Cl)OC1=O)C

Origin of Product

United States

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